molecular formula C11H12N2O B12810413 7-amino-4,8-dimethylquinolin-2(1H)-one CAS No. 58336-27-9

7-amino-4,8-dimethylquinolin-2(1H)-one

Cat. No.: B12810413
CAS No.: 58336-27-9
M. Wt: 188.23 g/mol
InChI Key: QHSOXQRIBGVCQE-UHFFFAOYSA-N
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Description

7-Amino-4,8-dimethylquinolin-2(1H)-one is a quinolinone derivative with the molecular formula C₁₁H₁₂N₂O, a melting point of 242°C, and the following structural features (Figure 1):

  • A quinolinone core (a bicyclic system combining a benzene ring and a 2-pyridone moiety).
  • Amino (-NH₂) and methyl (-CH₃) substituents at positions 7, 4, and 6. Its InChIKey (QHSOXQRIBGVCQE-UHFFFAOYSA-N) and SMILES (O=C1C=C(C=2C=CC(N)=C(C2N1)C)C) confirm the substitution pattern .

Properties

CAS No.

58336-27-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-amino-4,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H12N2O/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14)

InChI Key

QHSOXQRIBGVCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,8-dimethylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with 4,8-dimethylquinoline.

    Amination: Introduction of the amino group at the 7th position can be achieved through various amination reactions.

    Cyclization: Formation of the quinolin-2(1H)-one ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antibacterial or antifungal agents.

    Anticancer Agents: Some quinoline derivatives have shown promise in cancer treatment.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-amino-4,8-dimethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Methyl/Amino Substituents

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Activities References
7-Amino-4,8-dimethylquinolin-2(1H)-one 7-NH₂, 4-CH₃, 8-CH₃ C₁₁H₁₂N₂O 242 Base structure; potential biological activity inferred from analogues
6,8-Dimethylquinolin-2(1H)-one 6-CH₃, 8-CH₃ C₁₁H₁₁NO N/A Lacks amino group; used in synthetic intermediates
6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-NH₂, 4,4-(CH₃)₂, 1-C₂H₅, dihydro C₁₃H₁₈N₂O N/A Dihydro core enhances flexibility; potential CNS activity

Key Observations :

  • Dihydroquinolinones (e.g., 6-amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one) exhibit reduced aromaticity, altering solubility and pharmacokinetics .

Halogen-Substituted Analogues

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Activities References
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-Cl, 4,4-(CH₃)₂, dihydro C₁₁H₁₂ClNO N/A Enhanced electrophilicity; pesticide applications
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl, dihydro C₁₃H₁₂ClFNO N/A Halogens improve metabolic stability; antimicrobial research

Key Observations :

  • Halogen substituents (Cl, F) increase molecular polarity and binding affinity to target proteins, as seen in antimicrobial and anticancer agents .
  • The target compound lacks halogens, suggesting different electronic properties and reactivity.

Heterocyclic Analogues

Compound Name Core Structure Molecular Formula Key Properties/Activities References
7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Naphthyridinone (bicyclic N-system) C₁₀H₁₃N₃O Broader hydrogen-bonding capacity; enzyme inhibition
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Fused quinolinyl-dihydroquinolinone C₂₀H₁₈ClN₂O π-π stacking interactions; anticancer leads

Key Observations :

  • Naphthyridinones (e.g., 7-amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one) offer additional nitrogen atoms, enhancing interactions with nucleic acids or metal ions .

Biological Activity

7-Amino-4,8-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique chemical structure, featuring an amino group and two methyl groups, enhances its interaction with biological macromolecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O with a molar mass of 188.23 g/mol. The presence of the amino group allows for hydrogen bonding, while the quinoline ring can intercalate with DNA or interact with various enzymes, leading to significant biological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound shows potential in inhibiting various enzymes, which can disrupt cellular processes.
  • DNA Intercalation : It may intercalate into DNA strands, affecting replication and transcription processes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to targets.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against both types of bacteria.
  • Antifungal Activity : The compound has shown potential antifungal properties in preliminary studies.
Pathogen TypeActivity
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
FungiModerate

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated cytotoxic effects.
  • Mechanism Insights : The compound's ability to inhibit specific pathways involved in tumor growth is under investigation.
Cell LineIC50 (μM)
MCF7 (breast cancer)3.92 ± 0.67
LNCaP (prostate cancer)>85.81

Case Studies and Research Findings

  • Antimutagenic Activity :
    A study highlighted the antimutagenic effects of related quinoline derivatives, suggesting that modifications in the structure can enhance biological activities. The findings support further exploration into the structure-activity relationship (SAR) of this compound .
  • Enzyme Inhibition Studies :
    Research on similar compounds has shown inhibition of quinone reductase and aromatase activities. These studies provide a framework for understanding how structural variations influence enzyme interactions and biological efficacy .
  • Antibacterial Efficacy :
    A comparative analysis indicated that derivatives of quinolines exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics like ciprofloxacin. This highlights the potential of this compound as a lead compound in developing new antimicrobial agents .

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